![molecular formula C14H14F3NO3S B12933460 4-Methyl-1-(p-tolyl)pyridin-1-ium trifluoromethanesulfonate](/img/structure/B12933460.png)
4-Methyl-1-(p-tolyl)pyridin-1-ium trifluoromethanesulfonate
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Overview
Description
4-Methyl-1-(p-tolyl)pyridin-1-ium trifluoromethanesulfonate is a quaternary ammonium compound belonging to the class of pyridinium salts. These compounds are known for their versatility and significant role in various chemical and biological applications . The trifluoromethanesulfonate anion enhances the compound’s stability and reactivity, making it valuable in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(p-tolyl)pyridin-1-ium trifluoromethanesulfonate typically involves the reaction of 4-methylpyridine with p-tolyl trifluoromethanesulfonate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained between 0°C and 25°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and high yield . The final product is purified through crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(p-tolyl)pyridin-1-ium trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced pyridinium derivatives.
Substitution: Formation of substituted pyridinium salts.
Scientific Research Applications
4-Methyl-1-(p-tolyl)pyridin-1-ium trifluoromethanesulfonate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-1-(p-tolyl)pyridin-1-ium trifluoromethanesulfonate involves its interaction with biological membranes and enzymes. The compound disrupts membrane integrity and inhibits enzyme activity, leading to antimicrobial effects . It targets specific molecular pathways, including those involved in cell wall synthesis and protein function .
Comparison with Similar Compounds
Similar Compounds
- 4-Methylpyridinium trifluoromethanesulfonate
- p-Tolylpyridinium trifluoromethanesulfonate
- N-Substituted pyridinium salts
Uniqueness
4-Methyl-1-(p-tolyl)pyridin-1-ium trifluoromethanesulfonate stands out due to its unique combination of the 4-methyl and p-tolyl groups, which enhance its reactivity and stability compared to other pyridinium salts . This makes it particularly valuable in synthetic applications and research .
Properties
Molecular Formula |
C14H14F3NO3S |
---|---|
Molecular Weight |
333.33 g/mol |
IUPAC Name |
4-methyl-1-(4-methylphenyl)pyridin-1-ium;trifluoromethanesulfonate |
InChI |
InChI=1S/C13H14N.CHF3O3S/c1-11-3-5-13(6-4-11)14-9-7-12(2)8-10-14;2-1(3,4)8(5,6)7/h3-10H,1-2H3;(H,5,6,7)/q+1;/p-1 |
InChI Key |
BIOLPDBEFDAWCF-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)[N+]2=CC=C(C=C2)C.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
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